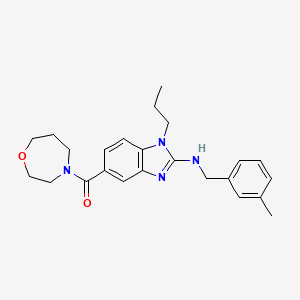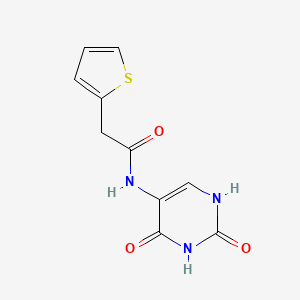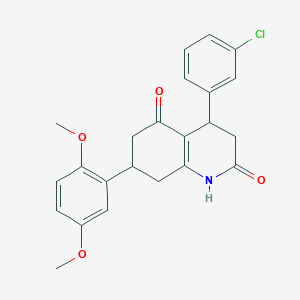
4-(3-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinolinedione derivatives and related compounds typically involves multi-step chemical processes, including the construction of the quinoline core, introduction of substituents, and final modifications to achieve the desired structure. Studies on similar compounds, such as the synthesis of pyrazolo[3,4-b]quinolin-5-ones and quinazolin-2-ones, demonstrate the use of palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives as an effective method for constructing such complex structures (Quiroga et al., 1998), (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives is characterized by spectroscopic methods and quantum chemical calculations, providing insights into their conformation, electronic structure, and intermolecular interactions. For instance, the DFT and TD-DFT/PCM calculations offer a deep understanding of structural parameters, NLO properties, and spectroscopic characterization of similar compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of quinolinedione derivatives involves a variety of reactions, including cyclization, carbonylation, and interactions with different reagents to form complex structures. The synthesis pathways often explore the reactivity of the quinoline nucleus towards different chemical groups, leading to a wide range of potential derivatives with varied properties (Roberts et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of quinolinedione derivatives in different environments. Crystallographic studies provide detailed insights into the molecular and supramolecular structure, enabling predictions about solubility and stability (de Souza et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are determined through experimental and computational studies. Investigations into compounds such as 6,7-dichloro-2-methyl-5,8-quinolinedione reveal insights into their potential anticancer activities and interactions with biological targets, highlighting the importance of chemical properties in determining potential applications (Kadela-Tomanek et al., 2018).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)25-19)13-4-3-5-15(24)8-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGDKMSJVCSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)Cl)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

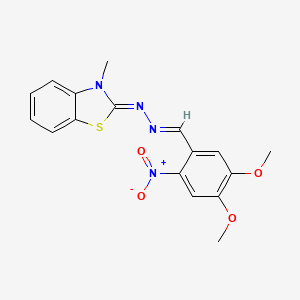
![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)

![methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5534582.png)
![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)

![1-{4-[2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-2-thienyl}ethanone](/img/structure/B5534610.png)
![2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5534618.png)
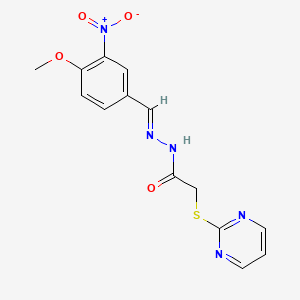
![5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol](/img/structure/B5534649.png)
![2-(1-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534650.png)
